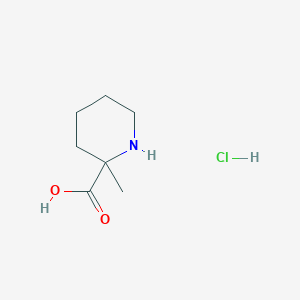
(3-(氨甲基)哌啶-1-基)(2-甲基噻唑-4-基)甲酮
描述
(3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C11H17N3OS and its molecular weight is 239.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性哌啶的合成
哌啶衍生物对于合成各种生物活性化合物至关重要。 化合物中的氨甲基可以作为引入含氮侧链的前体,而含氮侧链通常存在于生物活性分子中 .
抗癌药物的开发
该化合物的结构表明其在抗癌药物开发中的潜在用途。 哌啶衍生物因其对癌细胞的抗增殖作用而受到研究,对哌啶环的修饰可以导致具有更高疗效的化合物 .
抗炎应用
由于存在哌啶部分,该化合物可用于合成抗炎药物。 哌啶衍生物在减少各种疾病模型中的炎症方面显示出希望 .
抗菌和抗真菌剂
该化合物的结构特征可用于制造抗菌和抗真菌剂。 哌啶衍生物因其对抗一系列微生物和真菌病原体的能力而得到认可 .
神经保护疗法
连接到哌啶环的氨甲基可以进行修饰以增强该化合物的 neuroprotective 特性。 哌啶衍生物正在探索其在治疗神经退行性疾病方面的潜力 .
镇痛药
哌啶衍生物已知具有镇痛特性。 该化合物可以作为开发新型止痛药的起点 .
抗精神病药物
该化合物的独特结构可能对抗精神病药物的设计有益。 哌啶类化合物已被用于治疗各种精神疾病 .
心血管药物研究
作用机制
Target of Action
Similar compounds have been found to target proteins like tryptase beta-2 and Serine/threonine-protein kinase Chk1 . These proteins play crucial roles in various biological processes, including inflammation and cell cycle regulation, respectively.
Mode of Action
It’s suggested that similar compounds interact with their targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby influencing the biological processes they are involved in.
Biochemical Pathways
Compounds with similar structures have been found to influence pathways related to inflammation and cell cycle regulation .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, including absorption and distribution in the body, binding to proteins, and metabolism . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects.
Result of Action
Similar compounds have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
属性
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-13-10(7-16-8)11(15)14-4-2-3-9(5-12)6-14/h7,9H,2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYAUZXAKKFBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


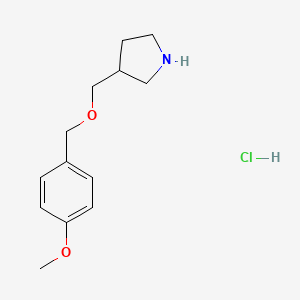
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B1466295.png)
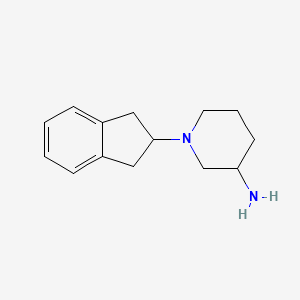
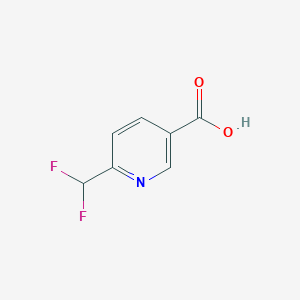
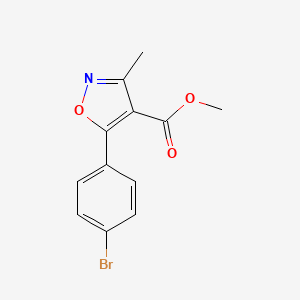
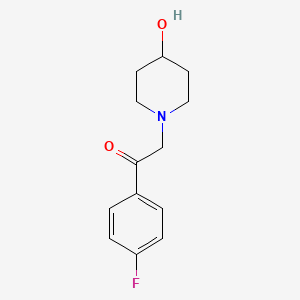
![3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1466305.png)
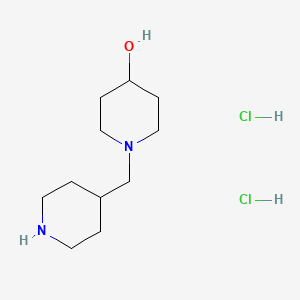

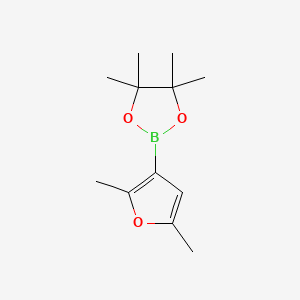
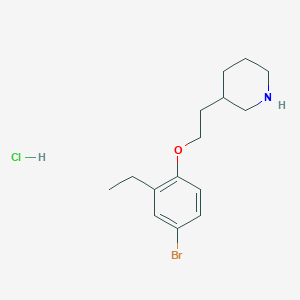
![3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B1466312.png)
![Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1466313.png)
